

Application Note: Comprehensive Analytical Characterization of PAB-Val-Lys-Boc Antibody-Drug Conjugates

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Compound of Interest		
Compound Name:	PAB-Val-Lys-Boc	
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Introduction

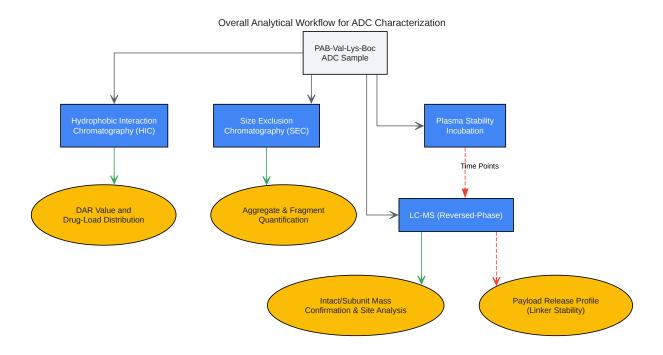
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the antigen-targeting precision of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[2] This document focuses on ADCs utilizing a cleavable p-aminobenzyl (PAB) linker with a valine-lysine (Val-Lys) dipeptide sequence and a Boc-protected lysine. The Val-Lys dipeptide is designed for enzymatic cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells.[3][4]

The inherent complexity and heterogeneity of ADCs present significant analytical challenges.[5] Variations in the drug-to-antibody ratio (DAR), the specific sites of conjugation, and the presence of product-related impurities like aggregates or fragments necessitate a robust suite of analytical methods for comprehensive characterization.[6][7] This application note provides detailed protocols for the essential analytical techniques required to ensure the quality, safety, and efficacy of **PAB-Val-Lys-Boc** ADCs.

Overall Analytical Workflow



A multi-faceted analytical approach is required to characterize the critical quality attributes (CQAs) of an ADC. This typically involves a combination of chromatographic and mass spectrometric techniques to assess DAR, purity, identity, and stability.



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Caption: High-level workflow for the analytical characterization of ADCs.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is the industry-standard method for determining the DAR and drug-load distribution of ADCs.[8] It separates ADC species based on



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hydrophobicity under non-denaturing conditions, preserving the native structure of the antibody. [9][10] The number of conjugated hydrophobic drug-linker moieties directly correlates with the retention time on the HIC column.[11]



Experimental Workflow for HIC-based DAR Analysis Sample & Mobile Phase Preparation 1. ADC Sample 2. Prepare Mobile Phase A 3. Prepare Mobile Phase B (in formulation buffer) (High Salt, e.g., 2M Ammonium Sulfate) (Low Salt, e.g., Phosphate Buffer) HPLC Analysis with Mobile Phase A 5. Inject ADC Sample (Decreasing Salt Concentration) 7. UV Detection Data Processing 8. Obtain Chromatogram (Separated DAR Species) 9. Integrate Peak Areas (DAR0, DAR2, DAR4...) 10. Calculate Average DAR

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Caption: Step-by-step workflow for DAR determination using HIC.



Experimental Protocol: HIC

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, and UV detector (Agilent 1290 Infinity
 II Bio LC or equivalent).[11]
 - HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 μm, or equivalent.
- Mobile Phases:
 - Mobile Phase A: 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
 - Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol.
 - Note: The inclusion of a small amount of organic solvent like isopropanol can improve peak shape and recovery for hydrophobic ADCs.[11][12]
- Chromatographic Conditions:
 - Flow Rate: 0.8 mL/min
 - Column Temperature: 25°C
 - o Detection: 280 nm
 - Injection Volume: 10 μL (of 1 mg/mL ADC)
 - Gradient:
 - 0-2 min: 0% B
 - 2-12 min: 0-100% B (linear gradient)
 - 12-14 min: 100% B
 - 14-15 min: 100-0% B
 - 15-20 min: 0% B (re-equilibration)



• Data Analysis:

- Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
- Calculate the relative percentage of each species from the peak area.
- Calculate the average DAR using the following formula: Average DAR = Σ (DAR_i * Area_i%) / Σ (Area_i%)

Data Presentation: HIC Results

DAR Species	Retention Time (min)	Peak Area (%)
DAR0	4.5	15.2
DAR2	7.8	45.5
DAR4	9.9	30.1
DAR6	11.2	8.1
DAR8	12.1	1.1
Average DAR	-	3.5

Identity and Heterogeneity by LC-MS

Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) is a powerful tool for confirming the molecular weight of the ADC and its subunits, providing an orthogonal method for DAR calculation and assessing heterogeneity.[1][13]

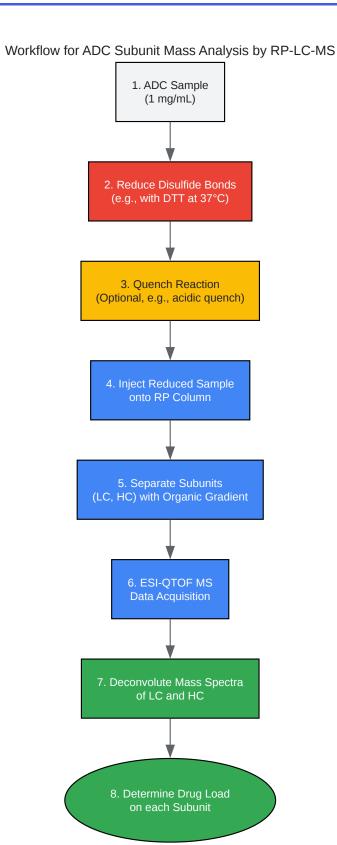
A. Denaturing Intact Mass Analysis

This provides the molecular weight of the entire ADC, offering a global view of the drug load distribution.[1]

B. Subunit Mass Analysis

After reduction of interchain disulfide bonds, the light chains (LC) and heavy chains (HC) are analyzed separately. This allows for the determination of drug distribution on each chain.[1]





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Caption: Workflow for reduced ADC analysis by RP-LC-MS.



Experimental Protocol: Subunit RP-LC-MS

- Sample Preparation:
 - To 50 μL of ADC (1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM.[1]
 - Incubate at 37°C for 30 minutes to reduce interchain disulfide bonds.
 - Dilute the sample to 0.2 mg/mL with 0.1% formic acid in water for analysis.
- Instrumentation:
 - UHPLC system (Agilent 1290 Infinity LC or equivalent).[1]
 - High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
 - RP Column: Agilent Poroshell 300SB-C8, 2.1 x 75 mm, 5 μm, or equivalent.[1]
- Mobile Phases:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Chromatographic Conditions:
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 80°C
 - Gradient: 20-50% B over 15 minutes
- MS Conditions:
 - Ionization Mode: Positive ESI
 - Mass Range: 500-4000 m/z



 Data Analysis: Deconvolute the raw mass spectra for the light chain and heavy chain peaks to obtain their zero-charge mass profiles.

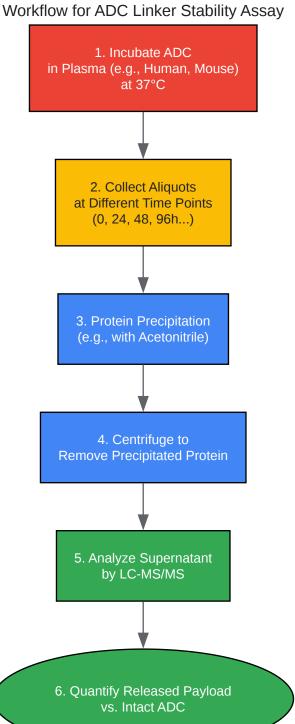
Data Presentation: Subunit Mass Analysis Results

Subunit	Species	Expected Mass (Da)	Observed Mass (Da)
Light Chain	LC + 0 Drug	23,500.0	23,500.5
Light Chain	LC + 1 Drug	24,750.0	24,750.8
Heavy Chain	HC + 0 Drug	50,200.0	50,201.1
Heavy Chain	HC + 1 Drug	51,450.0	51,451.5
Heavy Chain	HC + 2 Drugs	52,700.0	52,701.8
Heavy Chain	HC + 3 Drugs	53,950.0	53,952.2

Linker Stability Assessment

Assessing the stability of the linker in plasma is crucial to predict its in vivo performance and potential for off-target toxicity.[14] This is typically done by incubating the ADC in plasma from different species and measuring the release of the free payload over time.[14][15]





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Caption: Workflow to evaluate the in vitro stability of an ADC linker in plasma.



Experimental Protocol: Plasma Stability Assay

- Incubation:
 - \circ Incubate the **PAB-Val-Lys-Boc** ADC in human and mouse plasma at a concentration of 100 µg/mL at 37°C.[14]
 - Collect samples at specified time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
- Sample Processing:
 - \circ To 50 μL of the plasma sample, add 150 μL of cold acetonitrile containing an internal standard to precipitate proteins.
 - Vortex and incubate at -20°C for 30 minutes.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Use an LC-MS/MS system to separate and quantify the released payload from the remaining ADC-conjugated payload.[14]
 - Develop a multiple reaction monitoring (MRM) method for sensitive detection of the free payload.
- Data Analysis:
 - Generate a standard curve for the free payload to quantify its concentration in the samples.
 - Express the amount of released payload as a percentage of the initial total payload.

Data Presentation: Plasma Stability Results



Species	Time (hours)	% Payload Released
Human	0	0.0
Human	24	< 1.0
Human	72	1.5
Human	144	2.1
Mouse	0	0.0
Mouse	24	8.5
Mouse	72	19.2
Mouse	144	28.7

Note: The Val-Cit-PAB linker, a close analog, is known to be susceptible to premature cleavage by mouse carboxylesterase Ces1C, leading to higher payload release in mouse plasma compared to human plasma.[3][15] Similar species-dependent stability should be evaluated for the Val-Lys-PAB linker.

Purity: Aggregate and Fragment Analysis by SEC

Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments), which are critical quality attributes that can affect an ADC's efficacy and immunogenicity.[6]

Experimental Protocol: SEC

- Instrumentation:
 - HPLC/UHPLC system with a UV detector.
 - SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 μm, or equivalent.
- Mobile Phase:
 - 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.



Chromatographic Conditions:

Flow Rate: 0.5 mL/min

Column Temperature: Ambient

Detection: 280 nm

Injection Volume: 20 μL (of 1 mg/mL ADC)

Run Time: 30 minutes (isocratic)

Data Analysis:

Integrate the peaks corresponding to the monomer, aggregates, and fragments.

Calculate the relative percentage of each species based on peak area.

Data Presentation: SEC Purity Results

Species	Retention Time (min)	Peak Area (%)	Specification
Aggregate	8.5	1.2	≤ 2.0%
Monomer	12.1	98.5	≥ 97.0%
Fragment	15.3	0.3	≤ 1.0%

Conclusion

The comprehensive analytical characterization of **PAB-Val-Lys-Boc** ADCs requires the use of orthogonal methods to control the critical quality attributes of the molecule. The protocols and workflows detailed in this application note for HIC, LC-MS, and SEC provide a robust framework for assessing drug-to-antibody ratio, identity, purity, and linker stability. These methods are essential for ensuring batch-to-batch consistency and for generating the necessary data to support regulatory filings and advance ADC candidates through the development pipeline.



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